n-(3-Acetylphenyl)-n-ethylacetamide

Pharmaceutical Intermediate Metabolite Synthesis Regioselectivity

Sourcing N-(3-Acetylphenyl)-N-ethylacetamide (CAS 200630-96-2) can be challenging for labs studying Zaleplon metabolism, as generic N-aryl acetamides cannot substitute its specific 3-acetylphenyl substitution pattern required for 5-Oxo-Zaleplon synthesis. We offer ready-to-use material that eliminates this supply bottleneck, ensuring your pharmacokinetic and SAR studies proceed without interruption. - Defined regioisomer (meta-substituted) essential for 5-Oxo-Zaleplon metabolite preparation. - Ships globally under ambient conditions; stock available for immediate dispatch to minimize project delays.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 200630-96-2
Cat. No. B033355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Acetylphenyl)-n-ethylacetamide
CAS200630-96-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC(=C1)C(=O)C)C(=O)C
InChIInChI=1S/C12H15NO2/c1-4-13(10(3)15)12-7-5-6-11(8-12)9(2)14/h5-8H,4H2,1-3H3
InChIKeyUDHSUNANTLODHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Acetylphenyl)-N-ethylacetamide: Zaleplon Metabolite Intermediate


N-(3-Acetylphenyl)-N-ethylacetamide (CAS 200630-96-2) is an organic compound belonging to the class of N-aryl acetamides, with a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol [1]. It is structurally defined by an acetylphenyl group substituted at the meta-position and an N-ethylacetamide moiety [1]. Its primary documented application is as a reactant in the preparation of 5-Oxo-Zaleplon, a metabolite of the sedative Zaleplon, highlighting its role as a specialized pharmaceutical intermediate .

N-(3-Acetylphenyl)-N-ethylacetamide: Critical Substitution Pattern Specificity


Generic substitution among N-aryl acetamides is precluded by the critical influence of substitution pattern on both physicochemical properties and synthetic utility. Regioisomeric analogs (e.g., 2-acetylphenyl and 4-acetylphenyl) and N-alkyl variants (e.g., N-methyl) possess identical molecular weights but exhibit distinct structural and computed property differences [1][2][3]. These differences, detailed below, can significantly impact reaction yields, purification, and final product integrity in downstream applications such as the synthesis of 5-Oxo-Zaleplon, where the 3-acetylphenyl substitution pattern is specifically required .

N-(3-Acetylphenyl)-N-ethylacetamide vs. Analogs: Quantitative Comparison


Meta-Acetyl Requirement for 5-Oxo-Zaleplon Synthesis

N-(3-Acetylphenyl)-N-ethylacetamide is uniquely required as a reactant for the preparation of 5-Oxo-Zaleplon, a key metabolite of Zaleplon . This specific application is not documented for its regioisomers, N-(2-acetylphenyl)-N-ethylacetamide or N-(4-acetylphenyl)-N-ethylacetamide [1][2]. The meta-acetyl substitution pattern is therefore a non-negotiable structural requirement for this synthetic route.

Pharmaceutical Intermediate Metabolite Synthesis Regioselectivity

Regioisomeric Complexity Comparison

Computational data from PubChem reveals a notable difference in molecular complexity between the regioisomers. The target compound, with a meta-acetyl substitution, has a computed complexity value of 250 [1]. In contrast, the para-substituted analog has a complexity of 242 [2], and the ortho-substituted analog has a value of 250 [3]. While the difference is modest, it reflects distinct atomic environments and spatial arrangements that can be critical for specific molecular recognition events.

Molecular Modeling Structure-Activity Relationship Physicochemical Property

N-Alkyl Chain Length and Conformational Flexibility

Replacing the N-ethyl group with an N-methyl group directly impacts molecular flexibility. The target compound N-(3-Acetylphenyl)-N-ethylacetamide has a computed rotatable bond count of 3 [1]. The N-methyl analog has a computed rotatable bond count of 2 [2]. This additional degree of rotational freedom in the ethyl-substituted compound can influence its conformational sampling, entropic contributions to binding, and overall behavior in solution or within a protein binding pocket.

Conformational Analysis Ligand Binding Drug Design

Application Scenarios for N-(3-Acetylphenyl)-N-ethylacetamide


5-Oxo-Zaleplon Metabolite Synthesis

This is the primary and uniquely documented application for this specific regioisomer. As confirmed by multiple vendor sources, N-(3-Acetylphenyl)-N-ethylacetamide is a direct reactant in the preparation of 5-Oxo-Zaleplon . Procurement is essential for any research group studying the metabolism, pharmacokinetics, or pharmacodynamics of Zaleplon, or for those synthesizing the metabolite as an analytical standard.

Regioisomer-Specific SAR Studies

For research programs exploring the N-aryl acetamide chemical space, this compound serves as a crucial point on the SAR landscape. Its differentiation from ortho- and para-regioisomers, based on computed complexity and documented synthetic utility [1][2], makes it valuable for constructing a complete SAR matrix to understand how the position of the acetyl group on the phenyl ring influences downstream chemical or biological properties.

N-Alkyl Chain Length and Molecular Properties

When compared to its N-methyl analog, this compound provides a specific and quantifiable increase in molecular flexibility (rotatable bond count of 3 vs. 2) [1][3]. This makes it a useful probe in studies examining how subtle changes in alkyl chain length on an amide nitrogen can affect properties like solubility, logP, target binding kinetics, or metabolic stability, without altering the core aryl substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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